6-Chloro-5-nitronicotinoyl chloride
Overview
Description
6-Chloro-5-nitronicotinoyl chloride is an organic compound with the chemical formula C6H2Cl2N2O3. It is a derivative of nicotinic acid and is characterized by the presence of both a chlorine atom and a nitro group on the pyridine ring. This compound is typically found as a colorless or pale yellow crystalline powder and is soluble in common organic solvents such as ether, methanol, and dichloromethane, but has low solubility in water .
Preparation Methods
The synthesis of 6-Chloro-5-nitronicotinoyl chloride typically involves a multi-step process:
Preparation of 5-nitronicotinic acid: This is achieved by reacting nicotinic acid with nitric acid to introduce the nitro group.
Chlorination: The 5-nitronicotinic acid is then reacted with a chlorinating agent such as phosphorus oxychloride or thionyl chloride to introduce the chlorine atom, forming 6-chloro-5-nitronicotinic acid.
Formation of this compound: Finally, the 6-chloro-5-nitronicotinic acid is treated with thionyl chloride to form this compound
Chemical Reactions Analysis
6-Chloro-5-nitronicotinoyl chloride undergoes various types of chemical reactions:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack. Common reagents include amines and alcohols, leading to the formation of amides and esters, respectively.
Electrophilic Substitution: The nitro group also facilitates electrophilic substitution reactions on the pyridine ring.
Condensation Reactions: It can undergo condensation reactions with various nucleophiles to form more complex structures.
Scientific Research Applications
6-Chloro-5-nitronicotinoyl chloride is used in a variety of scientific research applications:
Organic Synthesis: It serves as a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Pharmaceutical Research: This compound is used in the synthesis of potential pharmaceutical agents due to its ability to introduce both nitro and chloro functionalities into target molecules.
Biological Studies: It is employed in studies investigating the biological activity of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitronicotinoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .
Comparison with Similar Compounds
6-Chloro-5-nitronicotinoyl chloride can be compared with other similar compounds such as:
5-Nitronicotinoyl chloride: Lacks the chlorine atom, making it less reactive in certain nucleophilic substitution reactions.
6-Chloronicotinoyl chloride: Lacks the nitro group, which reduces its electrophilicity and reactivity towards nucleophiles.
5-Chloro-2-nitrobenzoic acid: Similar in having both nitro and chloro groups but differs in the position and type of aromatic ring, leading to different reactivity and applications
Properties
IUPAC Name |
6-chloro-5-nitropyridine-3-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDMAPPDNNZHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.